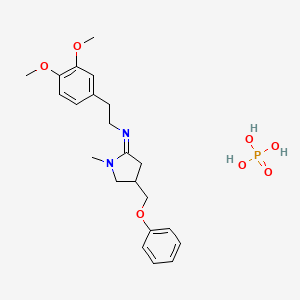
1-Methyl-4-phenoxymethyl-2-(3',4'-dimethoxyphenethylimino)pyrrolidine phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-phenoxymethyl-2-(3’,4’-dimethoxyphenethylimino)pyrrolidine phosphate is a complex organic compound with a molecular formula of C22-H28-N2-O3.H3-O4-P and a molecular weight of 466.52 . This compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of phenoxymethyl and dimethoxyphenethylimino groups adds to its structural complexity and potential for diverse chemical reactivity.
Métodos De Preparación
The synthesis of 1-Methyl-4-phenoxymethyl-2-(3’,4’-dimethoxyphenethylimino)pyrrolidine phosphate involves multiple steps, typically starting with the construction of the pyrrolidine ring. This can be achieved through various synthetic routes, including the ring construction from different cyclic or acyclic precursors or the functionalization of preformed pyrrolidine rings . The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired stereochemistry and yield. Industrial production methods may involve optimizing these synthetic routes for scalability and cost-effectiveness.
Análisis De Reacciones Químicas
1-Methyl-4-phenoxymethyl-2-(3’,4’-dimethoxyphenethylimino)pyrrolidine phosphate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the phenoxymethyl and dimethoxyphenethylimino groups.
Aplicaciones Científicas De Investigación
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a versatile scaffold for the development of novel biologically active compounds . In biology and medicine, it is used in the design of drug candidates with target selectivity, contributing to the treatment of various diseases . Its unique structural features make it valuable for exploring pharmacophore space and enhancing the stereochemistry of drug molecules.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-phenoxymethyl-2-(3’,4’-dimethoxyphenethylimino)pyrrolidine phosphate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and its substituents play a crucial role in binding to enantioselective proteins, leading to the desired biological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
When compared to similar compounds, 1-Methyl-4-phenoxymethyl-2-(3’,4’-dimethoxyphenethylimino)pyrrolidine phosphate stands out due to its unique combination of structural features and reactivity. Similar compounds include other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring but differ in their substituents and overall structure, leading to variations in their chemical and biological properties.
Propiedades
Número CAS |
94222-01-2 |
|---|---|
Fórmula molecular |
C22H31N2O7P |
Peso molecular |
466.5 g/mol |
Nombre IUPAC |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-4-(phenoxymethyl)pyrrolidin-2-imine;phosphoric acid |
InChI |
InChI=1S/C22H28N2O3.H3O4P/c1-24-15-18(16-27-19-7-5-4-6-8-19)14-22(24)23-12-11-17-9-10-20(25-2)21(13-17)26-3;1-5(2,3)4/h4-10,13,18H,11-12,14-16H2,1-3H3;(H3,1,2,3,4) |
Clave InChI |
WANIRCHXJXBOSK-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(CC1=NCCC2=CC(=C(C=C2)OC)OC)COC3=CC=CC=C3.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















